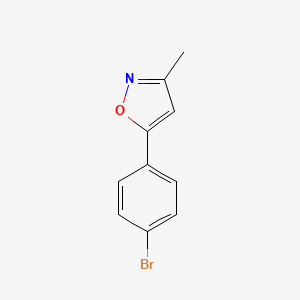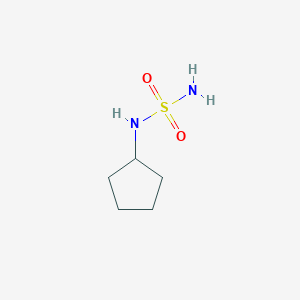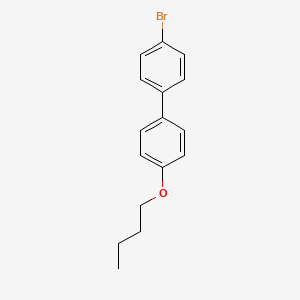
4'-Bromo-4-butoxy-biphenyl
Descripción general
Descripción
4'-Bromo-4-butoxy-biphenyl is a derivative of biphenyl, which is a compound with two phenyl rings connected by a single bond. The presence of a bromine atom and a butoxy group (-OC4H9) at specified positions on the biphenyl rings indicates that this compound could be of interest in various chemical applications, including the synthesis of materials for liquid crystal displays and polymerization reactions.
Synthesis Analysis
The synthesis of biphenyl derivatives, such as 4'-Bromo-4-butoxy-biphenyl, often involves halogenation reactions where a bromine atom is introduced into the biphenyl structure. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl, a related compound, was achieved by bromination of 4-hydroxybiphenyl using trifluoroacetohypobromous anhydride under the catalysis of ferric chloride, which suggests a potential pathway for synthesizing the butoxy derivative as well . Additionally, the facile synthesis of 4-Bromo-4'-vinyl biphenyl through a convenient procedure indicates that the introduction of functional groups at the para position of biphenyl is a feasible strategy .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings. The introduction of substituents such as bromine and butoxy groups can influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of a related compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showed that the presence of a bromine atom can lead to non-classical hydrogen bonds and π-π interactions, which could also be relevant for 4'-Bromo-4-butoxy-biphenyl .
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including polymerization and coupling reactions. The photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces resulted in the formation of polyphenylene polymer chains, demonstrating the reactivity of brominated biphenyls under certain conditions . Similarly, the synthesized 4-Bromo-4'-vinyl biphenyl was found to readily polymerize, suggesting that the 4'-Bromo-4-butoxy-biphenyl could also participate in polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The presence of a bromine atom is known to increase the molecular weight and may affect the boiling and melting points of the compound. The electron attachment to 4-bromobiphenyl and the formation of long-lived molecular anions indicate that the bromine atom plays a significant role in the electronic properties of these molecules . Furthermore, the synthesis and characterization of related compounds, such as 4'-Bromobiphenyl-4-carboxylic acid, provide insights into the reactivity and stability of the brominated biphenyls, which could be extrapolated to understand the properties of 4'-Bromo-4-butoxy-biphenyl .
Aplicaciones Científicas De Investigación
1. Ultrasound-Assisted Synthesis
A study by Harikumar and Rajendran (2014) demonstrates the use of ultrasound to assist in the synthesis of nitro aromatic ethers, which could potentially be applied to similar compounds like 4'-Bromo-4-butoxy-biphenyl. They used ultrasound in a batch reactor to enhance the reaction rate significantly (Harikumar & Rajendran, 2014).
2. Luminescence and Thermal Properties
Tang et al. (2021) studied biphenyl carbazole-based derivatives for their luminescence and thermal properties. Such studies are relevant for understanding the properties of 4'-Bromo-4-butoxy-biphenyl and its potential applications in materials science (Tang et al., 2021).
3. Polymer Synthesis
Research by Dhal (1992) on the polymerization of 4-Bromo-4′-vinyl biphenyl, a related compound, could provide insights into the polymerization potential of 4'-Bromo-4-butoxy-biphenyl. Their study focused on creating a polymer that is soluble in various organic solvents (Dhal, 1992).
4. Recyclable Organic Iodine Reagents
Moroda and Togo (2006) developed biphenyl-based recyclable trivalent iodine reagents. These findings may be applicable in reactions involving 4'-Bromo-4-butoxy-biphenyl, highlighting its potential use in organic synthesis (Moroda & Togo, 2006).
5. Emission-Tuned Nanoparticles
Fischer, Baier, and Mecking (2013) conducted research on emission-tuned nanoparticles using polyfluorene building blocks. Their work could inform the development of similar applications using 4'-Bromo-4-butoxy-biphenyl (Fischer, Baier, & Mecking, 2013).
Propiedades
IUPAC Name |
1-bromo-4-(4-butoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLBTVYITAGXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611149 | |
| Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-4-butoxy-biphenyl | |
CAS RN |
63619-63-6 | |
| Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



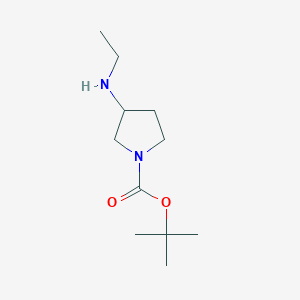
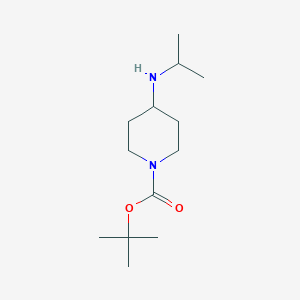
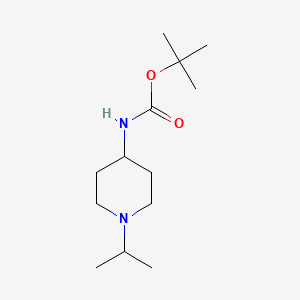

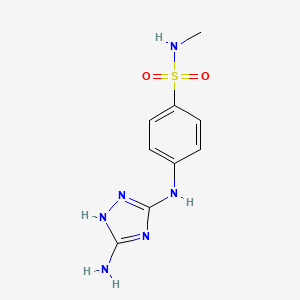
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)
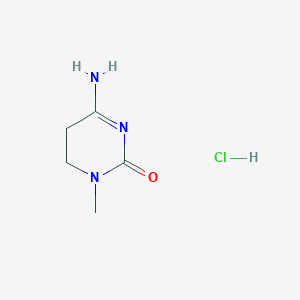

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
